5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid
CAS No.: 200350-15-8
Cat. No.: VC20828686
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 200350-15-8 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 5-methyl-2-(2-methylphenyl)hexanoic acid |
| Standard InChI | InChI=1S/C14H20O2/c1-10(2)8-9-13(14(15)16)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | MNELGDYQFVCTGL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(CCC(C)C)C(=O)O |
| Canonical SMILES | CC1=CC=CC=C1C(CCC(C)C)C(=O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid is identified by the CAS Registry Number 200350-15-8 and is also known by several synonyms including 5-methyl-2-(2-methylphenyl)hexanoic acid and 5-Methyl-2-(2-tolyl)hexanoic acid . The compound is cataloged in chemical databases with the PubChem CID 3538716 and SCHEMBL5156714 as an additional identifier . Its standardized IUPAC name is 5-methyl-2-(2-methylphenyl)hexanoic acid, which explicitly describes its structural composition .
Structural Characteristics
The molecular structure of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid consists of a hexanoic acid backbone with two key substituents: a methyl group at the fifth carbon position and an ortho-tolyl group at the second carbon position . The ortho-tolyl group refers to a toluene ring (methylbenzene) where the attachment point is adjacent to the methyl group on the aromatic ring. This specific arrangement creates unique steric effects that influence the compound's chemical behavior and reactivity.
The molecular formula of the compound is C₁₄H₂₀O₂, with a precise molecular weight of 220.31 g/mol . Its structure can be represented by the SMILES notation CC1=CC=CC=C1C(CCC(C)C)C(=O)O, which encodes the connectivity of atoms in a linear format .
Physical and Chemical Properties
Physical Properties
5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid exhibits physicochemical properties that are typical of medium-chain carboxylic acids modified with aromatic substituents. The key physical properties of this compound are summarized in the table below:
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 220.31 g/mol | |
| Exact Mass | 220.146329876 Da | |
| XLogP3-AA | 4 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 5 |
The XLogP3-AA value of 4 indicates that this compound has significantly lipophilic character, suggesting good penetration of lipid bilayers and potential for absorption across biological membranes . The presence of one hydrogen bond donor (the carboxylic acid group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygen atoms of the carboxylic acid function) enables the compound to participate in hydrogen bonding interactions with biological targets and solvents.
Chemical Properties
The chemical reactivity of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid is primarily determined by its carboxylic acid functionality and the steric influence of the ortho-tolyl group. The carboxylic acid moiety can participate in typical acid-base reactions, forming salts with bases and undergoing esterification with alcohols. The compound can be characterized by its InChI string: InChI=1S/C14H20O2/c1-10(2)8-9-13(14(15)16)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3,(H,15,16) .
The presence of the ortho-tolyl group creates a sterically hindered environment around the alpha carbon (C-2), which can influence the reactivity at this position. This steric hindrance may affect the kinetics and thermodynamics of reactions involving the alpha carbon, potentially leading to selective reaction pathways.
Spectroscopic Characteristics
While comprehensive spectroscopic data for 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid is limited in the available search results, predicted spectral features can be inferred based on its structure:
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NMR Spectroscopy:
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¹H NMR would show signals for the aromatic protons (6.7-7.5 ppm), methyl groups (0.8-2.0 ppm), and the acidic proton (10-12 ppm)
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¹³C NMR would display signals for the carboxylic carbon (~175-180 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (10-45 ppm)
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IR Spectroscopy:
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Strong absorption bands for the C=O stretching (~1700-1725 cm⁻¹)
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O-H stretching vibration (broad band at ~2500-3300 cm⁻¹)
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C-H stretching vibrations for the aromatic and aliphatic portions
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Mass Spectrometry:
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Molecular ion peak at m/z 220
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Fragmentation patterns likely involving loss of the carboxyl group and cleavage at the benzylic position
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Applications and Biological Activity
Pharmaceutical Relevance
The structural features of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid suggest potential applications in pharmaceutical chemistry. Compounds with similar structural motifs have been investigated as intermediates in the synthesis of drugs targeting various biological systems. The combination of a lipophilic side chain with an aromatic moiety provides a scaffold that can interact with hydrophobic binding pockets in proteins while still maintaining water solubility through the carboxylic acid group.
Synthetic Utility
In organic synthesis, 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid may serve as a valuable building block for the construction of more complex molecules. The carboxylic acid functionality allows for various transformations including:
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Amide formation to produce peptide-like structures
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Esterification to create prodrugs or modified compounds with altered pharmacokinetic properties
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Reduction to alcohols or aldehydes for further derivatization
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Decarboxylation reactions to access the corresponding hydrocarbon derivatives
The presence of the ortho-tolyl group provides opportunities for functionalization of the aromatic ring through electrophilic aromatic substitution reactions, although the methyl group may direct these reactions in specific patterns.
Structure-Activity Relationships
Comparative Analysis
The structure of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid can be compared with related compounds to understand structure-activity relationships. For instance, the positional isomers with meta- or para-tolyl groups likely exhibit different physical and chemical properties due to altered steric environments. Similarly, compounds with varying chain lengths or branching patterns in the alkyl portion would provide insights into the role of lipophilicity and flexibility in determining biological activity.
Structural Features and Functionality
Several structural features of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid contribute to its potential functional properties:
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The carboxylic acid group provides a site for hydrogen bonding and ionic interactions.
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The ortho-tolyl group offers a rigid, planar aromatic surface for potential π-stacking interactions with proteins or other aromatic systems.
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The methyl branch in the alkyl chain increases lipophilicity and introduces conformational constraints.
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The chiral center at the alpha position creates potential for stereoselectivity in biological interactions.
These features collectively define the three-dimensional shape and electronic distribution of the molecule, which in turn determine its behavior in chemical reactions and biological systems.
Analytical Methods
Identification and Quantification
For analytical purposes, 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid can be identified and quantified using a variety of instrumental techniques:
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Chromatography:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography (GC), potentially after derivatization to improve volatility
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Thin-Layer Chromatography (TLC) for rapid qualitative analysis
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Spectroscopy:
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UV-Visible spectrophotometry
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FTIR spectroscopy
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NMR spectroscopy for structural confirmation
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Mass Spectrometry:
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GC-MS or LC-MS for identification and quantification
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High-resolution mass spectrometry for exact mass determination and formula confirmation
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The topological polar surface area and other molecular descriptors can assist in predicting chromatographic behavior and developing suitable analytical methods.
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